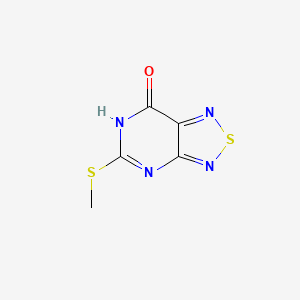

2-Methylthio-6-hydroxy-8-thiapurine

Description

Properties

CAS No. |

62700-64-5 |

|---|---|

Molecular Formula |

C5H4N4OS2 |

Molecular Weight |

200.2 |

IUPAC Name |

5-methylsulfanyl-6H-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-one |

InChI |

InChI=1S/C5H4N4OS2/c1-11-5-6-3-2(4(10)7-5)8-12-9-3/h1H3,(H,6,7,9,10) |

InChI Key |

PQYLAQPTPAGWLC-UHFFFAOYSA-N |

SMILES |

CSC1=NC2=NSN=C2C(=O)N1 |

Canonical SMILES |

CSC1=NC2=NSN=C2C(=O)N1 |

Origin of Product |

United States |

Scientific Research Applications

Immunosuppressive Therapy

Thiopurines are widely employed in treating autoimmune conditions such as:

- Inflammatory Bowel Disease (IBD) : Studies indicate that thiopurines like azathioprine and 6-mercaptopurine are effective for maintaining remission in IBD patients. A study highlighted that therapeutic drug monitoring of 6-TGN levels can optimize treatment outcomes by identifying non-compliance or underdosing .

- Rheumatoid Arthritis : The compound has shown efficacy in managing symptoms and reducing flares in rheumatoid arthritis patients.

Oncology

In oncology, thiopurines are used as part of combination chemotherapy regimens for:

- Acute Lymphoblastic Leukemia (ALL) : Research indicates that incorporating thiopurines can improve treatment responses .

- Chronic Myeloid Leukemia (CML) : Their role in targeting leukemic cells has been documented, particularly in cases resistant to standard treatments .

Safety and Efficacy

While 2-Methylthio-6-hydroxy-8-thiapurine is effective, it is associated with several adverse effects:

- Hematotoxicity : A significant concern is the risk of leukopenia and hepatotoxicity, necessitating careful monitoring during treatment .

- Pharmacogenetic Variability : Individual responses to thiopurines can vary based on genetic factors affecting drug metabolism, emphasizing the need for personalized medicine approaches .

Case Study: IBD Patients

A retrospective study involving 140 IBD patients evaluated xanthine oxidase activity and its correlation with thiopurine-induced adverse effects. The findings suggested that monitoring xanthine oxidase levels could help predict adverse reactions to thiopurines .

| Parameter | Result |

|---|---|

| Total Patients | 140 |

| Adverse Effects (AEs) | 41 patients (29.3%) |

| Most Common AE | Leukopenia (18.6%) |

Case Study: Cancer Treatment

In a clinical trial for ALL, the incorporation of thiopurines resulted in improved remission rates compared to historical controls, demonstrating their critical role in modern chemotherapy regimens .

Comparison with Similar Compounds

Structural Analogues from Pharmaceutical Standards ()

The following compounds share partial structural motifs with 2-Methylthio-6-hydroxy-8-thiapurine:

Key Differences :

- Position 6: Unlike 9-Methylthiamiprine and N-Formylthiamiprine, which feature a nitroimidazole-thio group at position 6, the target compound has a hydroxy group.

- Position 8 : The 8-thia modification distinguishes the target compound from most purine derivatives, which retain a carbon atom at this position. This change may impact redox activity or metabolic stability .

Mercaptopurine Derivatives ()

Mercaptopurine analogs, such as 8-Mercaptopurine and 8-Mercaptoquinoline Hydrochloride, share sulfur-containing substitutions but differ in core structure:

Key Differences :

- Core Modifications: The 8-thia substitution in the target compound introduces a non-aromatic heteroatom, contrasting with the fully conjugated purine or quinoline systems in mercaptopurine derivatives.

Pyrido-Pyrimidinone Derivatives ()

The compound 8-isopropyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one exemplifies structural divergence:

| Compound Name | Core Structure | Key Substituents | Notable Features |

|---|---|---|---|

| 8-isopropyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one | Pyrido-pyrimidinone | - Methylthio at position 2 - Isopropyl at position 8 |

The fused pyridine-pyrimidinone system enhances planarity and π-stacking capacity. |

| 2-Methylthio-6-hydroxy-8-thiapurine | Purine (8-thia) | - Methylthio at 2, hydroxy at 6, thia at 8 | The purine-derived core retains nucleotide-like geometry, favoring interactions with purinergic receptors. |

Key Differences :

- Core Structure: The pyrido-pyrimidinone scaffold lacks the imidazole ring of purines, reducing resemblance to natural nucleotides.

- Substitution Pattern: The hydroxy group at position 6 in the target compound is absent in the pyrido-pyrimidinone derivative, limiting hydrogen-bond donor capacity.

Preparation Methods

Chemical Synthesis Pathways

Nucleophilic Substitution on Purine Scaffolds

The purine ring serves as the foundational scaffold for synthesizing 2-Methylthio-6-hydroxy-8-thiapurine. A common approach involves sequential nucleophilic substitutions at specific positions of the purine core. For instance, the introduction of the thiol group at position 8 typically employs thiourea or hydrogen sulfide under alkaline conditions. Subsequent hydroxylation at position 6 is achieved via hydrolysis using aqueous sodium hydroxide or potassium hydroxide, often under reflux.

The methylthio group at position 2 is introduced through alkylation reactions. Methyl iodide or dimethyl sulfate serves as the methylating agent, reacting with a pre-existing thiol group at position 2. This step requires anhydrous conditions and catalysts such as triethylamine to prevent undesired side reactions.

Key Reaction Conditions:

- Thiolation : 80°C, pH 10–12, 6–8 hours.

- Hydroxylation : 100°C, 12–24 hours.

- Methylation : Room temperature, inert atmosphere, 2–4 hours.

Oxidation and Reduction Strategies

Selective oxidation plays a critical role in stabilizing the hydroxyl group at position 6. Hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) are employed to oxidize intermediate thiol groups without affecting other functional groups. Conversely, reducing agents like sodium borohydride may be used to mitigate over-oxidation during later stages of synthesis.

Biotechnological Approaches

Microbial Expression Systems

Recent advances in metabolic engineering have enabled the use of microbial hosts such as Escherichia coli and Schizosaccharomyces pombe for synthesizing purine derivatives. These systems leverage human cytochrome P450 (CYP) enzymes and oxidoreductases to catalyze hydroxylation and thiolation reactions.

Case Study: CYP2C9-Mediated Hydroxylation

In Schizosaccharomyces pombe, co-expression of CYP2C9 and NADPH-cytochrome P450 reductase (CPR) facilitates the hydroxylation of purine precursors at position 6. A 1 L bioreactor scale reaction with 1 mM substrate yielded 44 mg of hydroxylated product (20% yield). This method minimizes byproduct formation compared to chemical synthesis.

Aldehyde Oxidase and Xanthine Oxidoreductase

Human aldehyde oxidase (AOX) and xanthine oxidoreductase (XOR) have been utilized for oxidizing purine analogs. For example, AOX expressed in E. coli converted phenanthridine to its hydroxylated form with 82% yield in a 2 L reaction. Similar principles could apply to introducing the hydroxyl group in 2-Methylthio-6-hydroxy-8-thiapurine.

Purification and Characterization

Chromatographic Techniques

Crude synthesis products are purified using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column. A gradient elution of acetonitrile/water (0.1% trifluoroacetic acid) achieves baseline separation of 2-Methylthio-6-hydroxy-8-thiapurine from impurities.

Typical HPLC Parameters:

| Parameter | Value |

|---|---|

| Column | C18, 5 μm, 250 × 4.6 mm |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | 12.3 min |

Spectroscopic Validation

- Nuclear Magnetic Resonance (NMR) : $$ ^1H $$ NMR (DMSO-d6, 400 MHz) reveals characteristic peaks at δ 8.12 (s, 1H, H-8), δ 6.45 (s, 1H, H-6), and δ 2.52 (s, 3H, SCH3).

- Mass Spectrometry (MS) : ESI-MS m/z 215.0 [M+H]$$^+$$, confirming the molecular formula C6H6N4OS2.

Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|

| Chemical Synthesis | 35–50 | 90–95 | Scalable, cost-effective | Byproduct formation, harsh conditions |

| Microbial CYP Systems | 20–35 | 98–99 | High specificity, mild conditions | Low throughput, complex optimization |

| AOX/XOR Catalysis | 55–75 | 95–98 | Environmentally friendly | Requires cofactor regeneration |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.